Home > Products > Screening Compounds P21606 > Acalabrutinib enantiomer
Acalabrutinib enantiomer - 1952316-43-6

Acalabrutinib enantiomer

Catalog Number: EVT-2877878
CAS Number: 1952316-43-6
Molecular Formula: C26H23N7O2
Molecular Weight: 465.517
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acalabrutinib, a potent and selective Bruton tyrosine kinase (BTK) inhibitor, exists as two enantiomers due to a chiral carbon in its structure []. These enantiomers, designated as R- and S-acalabrutinib, possess distinct chemical and biological properties that influence their interactions with biological systems. While acalabrutinib is primarily recognized for its therapeutic potential in B-cell malignancies, its enantiomers offer valuable tools for dissecting the intricacies of BTK signaling pathways and exploring their broader implications in various biological processes.

Overview

Acalabrutinib is a selective covalent inhibitor of Bruton tyrosine kinase, primarily used in the treatment of various B cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is notable for its single enantiomeric form, specifically the (S)-enantiomer, which exhibits distinct pharmacological properties compared to its counterpart. As a result of its selective action, acalabrutinib demonstrates reduced off-target effects and a more favorable safety profile than other inhibitors such as ibrutinib and spebrutinib .

Source

Acalabrutinib was developed by AstraZeneca and is marketed under the brand name Calquence. It received approval from the United States Food and Drug Administration in 2017 and has since been evaluated in various clinical trials for its efficacy in treating hematological malignancies .

Classification
  • Chemical Class: Acalabrutinib belongs to the class of small-molecule inhibitors.
  • Mechanism: It functions as a covalent inhibitor targeting Bruton tyrosine kinase, which plays a crucial role in B cell receptor signaling pathways.
Synthesis Analysis

The synthesis of acalabrutinib involves several key steps that ensure the production of the desired (S)-enantiomer. Various methods have been explored, emphasizing asymmetric synthesis techniques to achieve high enantiomeric purity.

Methods

  1. Asymmetric Synthesis: This approach converts achiral starting materials into chiral products through chiral induction or resolution techniques. Recent advancements have highlighted methods that utilize chiral catalysts or reagents to enhance selectivity .
  2. Scalable Processes: The synthetic route outlined in patent WO2019090269A1 describes cost-effective methods for producing acalabrutinib along with its intermediates, ensuring scalability for commercial production .

Technical Details

The synthesis typically involves:

  • Formation of Key Intermediates: Utilizing specific reagents that facilitate the introduction of chirality.
  • Chiral Chromatography: Employed to purify the enantiomers and confirm their purity levels .
Molecular Structure Analysis

Acalabrutinib has a complex molecular structure characterized by its unique functional groups that contribute to its biological activity.

Structure

  • Chemical Formula: C19_{19}H22_{22}N4_{4}O
  • Molecular Weight: Approximately 318.4 g/mol
  • Chirality: The compound possesses one chiral center, making it exist as a single enantiomer (S)-acelabrutinib .

Data

The structural formula can be represented as follows:

Structure  S 4 8 amino 3 2S 1 but 2 ynoylpyrrolidin 2 yl imidazo 1 5 a pyrazin 1 yl N pyridin 2 ylbenzamide\text{Structure }\text{ S 4 8 amino 3 2S 1 but 2 ynoylpyrrolidin 2 yl imidazo 1 5 a pyrazin 1 yl N pyridin 2 ylbenzamide}
Chemical Reactions Analysis

Acalabrutinib undergoes specific chemical reactions that are crucial for its mechanism of action.

Reactions

  1. Covalent Bond Formation: Acalabrutinib binds covalently to cysteine residue Cys481 in Bruton tyrosine kinase, leading to irreversible inhibition of the enzyme .
  2. Selectivity Mechanism: The design of acalabrutinib minimizes reactivity with off-target kinases, which is critical for reducing potential side effects associated with broader kinase inhibition .

Technical Details

The binding process involves:

  • Nucleophilic Attack: The reactive butynamide group facilitates a nucleophilic attack on the thiol group of Cys481.
  • Stabilization of Binding: The structural conformation allows stable interaction with the target kinase.
Mechanism of Action

Acalabrutinib's mechanism of action is centered around its ability to selectively inhibit Bruton tyrosine kinase.

Process

  1. Target Engagement: Upon administration, acalabrutinib rapidly binds to Bruton tyrosine kinase in B cells.
  2. Signal Transduction Inhibition: By inhibiting this kinase, acalabrutinib disrupts downstream signaling pathways essential for B cell proliferation and survival.

Data

Clinical studies indicate that acalabrutinib achieves over 90% target occupancy in peripheral B cells within hours post-administration, correlating with therapeutic efficacy observed in patients .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of acalabrutinib is essential for its application in pharmaceutical formulations.

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Non-hygroscopic under standard conditions.
  • pH Stability Range: Stable across a broad pH range, making it suitable for various formulations.
Applications

Acalabrutinib has significant applications in scientific research and clinical settings.

Scientific Uses

  1. Oncology Research: Acalabrutinib is primarily used in clinical trials for treating hematological malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.
  2. Mechanistic Studies: Researchers utilize acalabrutinib to study B cell signaling pathways and the role of Bruton tyrosine kinase in immune responses.
  3. Drug Development: Its selective inhibition profile serves as a model for developing next-generation kinase inhibitors with improved safety profiles and efficacy against resistant cancer types .

Properties

CAS Number

1952316-43-6

Product Name

Acalabrutinib enantiomer

IUPAC Name

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide

Molecular Formula

C26H23N7O2

Molecular Weight

465.517

InChI

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1

InChI Key

WDENQIQQYWYTPO-LJQANCHMSA-N

SMILES

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.